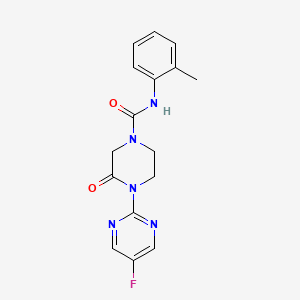![molecular formula C14H16ClN3 B2773800 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine CAS No. 156336-70-8](/img/structure/B2773800.png)
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine
Übersicht
Beschreibung
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine is a small organic molecule belonging to the class of phenylpyrazoles . Its chemical formula is C14H16ClN3 . Let’s explore its various aspects:
Wirkmechanismus
Target of Action
The primary target of 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine is Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts fibrinogen, a blood plasma protein, into fibrin, which is essential for blood clot formation .
Mode of Action
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes reactions such as cyclization, substitution, and piperidine ring formation.
Industrial Production:: Industrial-scale production methods for 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine are not widely documented. research laboratories may synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
Reaktivität:: Diese Verbindung kann verschiedene Reaktionen eingehen, darunter:
Oxidation: Oxidative Prozesse können die Pyrazol- oder Piperidin-Einheiten verändern.
Reduktion: Reduktionsreaktionen könnten die Chlorphenylgruppe oder den Pyrazolring beeinflussen.
Substitution: Substituenten am Phenyl- oder Pyrazolring können ersetzt werden.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO) oder Wasserstoffperoxid (HO) unter geeigneten Bedingungen.
Reduktion: Natriumborhydrid (NaBH) oder Lithiumaluminiumhydrid (LiAlH).
Substitution: Halogenierungsmittel (z. B. Brom, Chlor) oder nucleophile Substitutionsreagenzien (z. B. Natriumazid).
Hauptprodukte:: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen ab. Mögliche Produkte sind Derivate mit modifizierten Phenyl- oder Pyrazolgruppen.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Chlorphenyl)-1H-pyrazol-5-yl]piperidin findet Anwendungen in:
Medizinische Chemie: Forscher untersuchen sein Potenzial als Therapeutikum.
Neurowissenschaften: Es kann mit Neurotransmittersystemen interagieren.
Chemische Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse.
5. Wirkmechanismus
Der genaue Mechanismus ist noch unklar, aber er beinhaltet wahrscheinlich Interaktionen mit molekularen Zielstrukturen. Zum Beispiel könnte es Rezeptoren oder Enzyme in Bezug auf die Neurotransmission oder zelluläre Signalwege modulieren.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, vergleichen Forscher sie oft mit verwandten Molekülen mit ähnlichen Strukturmerkmalen. Seine Einzigartigkeit liegt in der Kombination der Pyrazol- und Piperidineinheiten.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELALLNTKKLQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156336-70-8 | |
| Record name | 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)


![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)
![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)
![2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2773726.png)

![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2773728.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2773730.png)

![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2773733.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)

